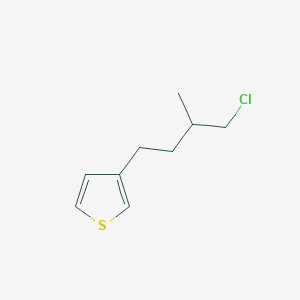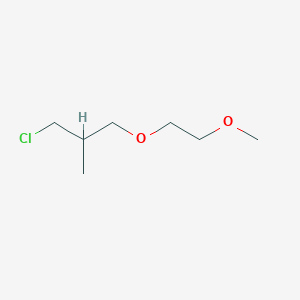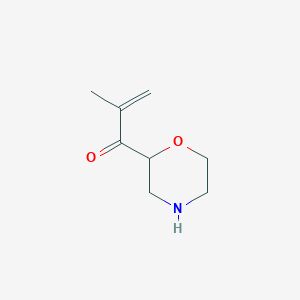
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a prop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of piperazine with triethylamine in the presence of formamide, followed by the addition of chloride. The resulting product is then heated to produce 2-methyl-1-(morpholin-4-yl)propane, which is further reacted with ethyl chloride to give 2-methyl-1-(morpholin-4-yl)propane 1,2,3,3-tetraol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a monomer in polymerization reactions due to its selectivity for certain amines.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in understanding molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of a methyl group and a morpholine ring. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-methyl-1-morpholin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-9-3-4-11-7/h7,9H,1,3-5H2,2H3 |
InChI Key |
AMWXTOWDYBKJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
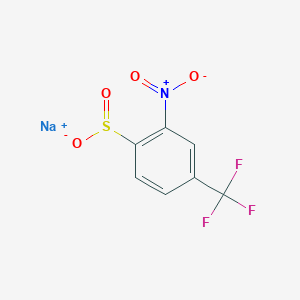
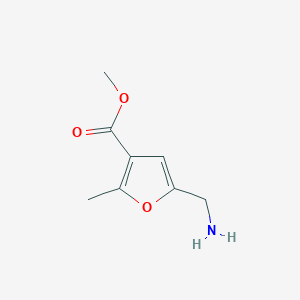
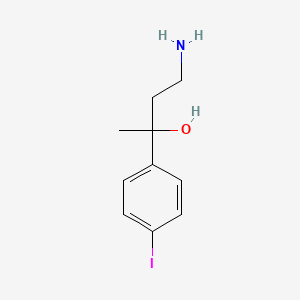
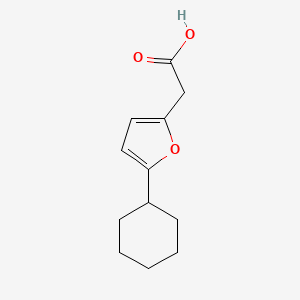
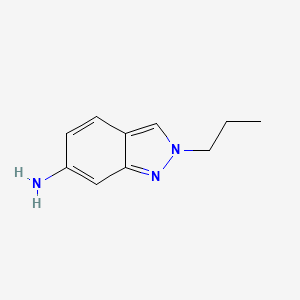
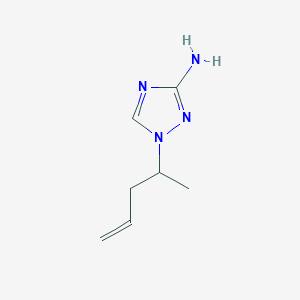
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
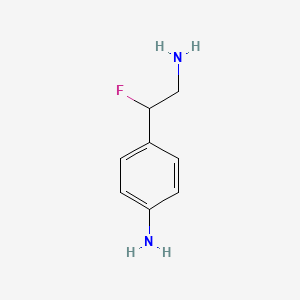
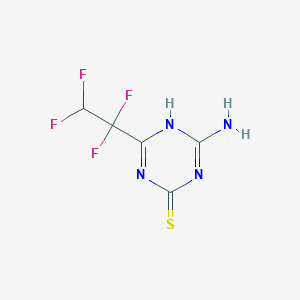

![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
